N-Formyl Maraviroc
CAS No.: 1346597-44-1
Cat. No.: VC0120972
Molecular Formula: C30H41F2N5O2
Molecular Weight: 541.688
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346597-44-1 |
|---|---|
| Molecular Formula | C30H41F2N5O2 |
| Molecular Weight | 541.688 |
| IUPAC Name | 4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1 |
| Standard InChI Key | VOAHTIZOTHESLT-GVHAAITQSA-N |
| SMILES | CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Introduction
Chemical Structure and Properties
N-Formyl Maraviroc is characterized by a molecular formula of C30H41F2N5O2 and a molecular weight of 541.688 g/mol. The compound features a formyl group (-CHO) attached to the nitrogen atom that is part of the core structure of Maraviroc. This structural modification creates distinctive properties while maintaining the fundamental CCR5-binding scaffold.
Physical and Chemical Properties
While specific physicochemical data for N-Formyl Maraviroc is limited in the literature, its properties can be partially inferred from its structure and relation to Maraviroc. The addition of the formyl group likely affects:
| Property | Characteristic | Impact of Formyl Group |
|---|---|---|
| Solubility | Moderate lipophilicity | Potentially decreased water solubility compared to Maraviroc |
| Stability | Chemical stability | Modified stability profile due to formyl group |
| Molecular Weight | 541.688 g/mol | Higher than Maraviroc (513.67 g/mol) |
| Hydrogen Bonding | Increased H-bond acceptors | Enhanced interaction with specific protein targets |
Relationship to Maraviroc
N-Formyl Maraviroc is directly derived from Maraviroc, which functions as a CCR5 antagonist in HIV treatment. Understanding the parent compound provides context for the potential applications of its formylated derivative.
Maraviroc: The Parent Compound
Maraviroc is an antiretroviral drug that selectively binds to the CCR5 receptor on the surface of immune cells, preventing HIV from penetrating the cell surface . This mechanism makes it effective against R5-tropic HIV-1 viruses, which use the CCR5 co-receptor for cellular entry.
Clinical trials demonstrated that adding Maraviroc to an optimized background regimen resulted in significant viral load reduction, with 45% of patients achieving viral RNA levels below 50 copies/mL after 24 weeks, compared to 23% in the control group . The CD4 lymphocyte count increased by 106 cells/mm³ with Maraviroc addition versus 57 cells/mm³ in the control group .
Structural Modifications and Implications
The formylation of Maraviroc creates N-Formyl Maraviroc, which represents a significant chemical modification with potential implications for:
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Receptor binding characteristics
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Pharmacokinetic properties
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Metabolic stability
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Application in analytical methodologies
Research Applications of N-Formyl Maraviroc
While research specifically focused on N-Formyl Maraviroc is limited in the available literature, several important applications can be identified based on structural characteristics and relationship to similar compounds.
Analytical Chemistry Applications
N-Formyl Maraviroc serves as an important reference standard in analytical chemistry, particularly for:
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Identification of Maraviroc metabolites in biological samples
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Development and validation of chromatographic methods
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Structure-activity relationship studies involving CCR5 antagonists
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Quality control in pharmaceutical manufacturing processes
Like its deuterated counterpart (N-Formyl Maraviroc-d6), the compound likely plays a role in mass spectrometry as a reference standard. The formyl group provides a distinct spectral signature that can be utilized in analytical workflows focused on Maraviroc and related compounds.
Metabolic Studies
N-Formyl Maraviroc may represent a potential metabolite of Maraviroc or serve as an intermediate in metabolic pathways. The parent compound, Maraviroc, is primarily metabolized by CYP3A enzymes , and understanding the role of N-formylation in this process could provide insights into:
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Drug metabolism pathways
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Potential drug-drug interactions
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Bioavailability and pharmacokinetic profiles
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Optimization of dosing regimens
Comparison with Related Compounds
N-Formyl Maraviroc-d6
A closely related compound is N-Formyl Maraviroc-d6 (CAS No.: 1346597-31-6), which incorporates deuterium atoms into the molecular structure. This deuterated derivative has a molecular weight of 547.724 g/mol and is primarily used in analytical applications.
| Property | N-Formyl Maraviroc | N-Formyl Maraviroc-d6 |
|---|---|---|
| Molecular Formula | C30H41F2N5O2 | C30H35D6F2N5O2 |
| Molecular Weight | 541.688 g/mol | 547.724 g/mol |
| Primary Use | Reference standard | Internal standard for mass spectrometry |
| Advantage | Chemical identity to potential metabolite | Enhanced stability in mass spectrometry analyses |
The deuterated compound offers advantages in mass spectrometry analysis, where the distinct mass difference allows for clear differentiation between the compound and non-deuterated analogs in complex biological matrices.
Structural Analogs in CCR5 Antagonist Research
N-Formyl Maraviroc belongs to a broader class of compounds being investigated for their potential as CCR5 antagonists. Recent research has explored various structural modifications to the Maraviroc scaffold, seeking to enhance efficacy, reduce side effects, or expand therapeutic applications.
Analytical Methods for Characterization
Characterization of N-Formyl Maraviroc typically employs a combination of analytical techniques:
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation, with characteristic signals for the formyl proton typically appearing in the 8-9 ppm range in the 1H NMR spectrum. Mass spectrometry provides confirmation of molecular weight and fragmentation patterns .
| Analytical Technique | Key Information Provided |
|---|---|
| 1H NMR | Presence and environment of formyl group |
| 13C NMR | Carbon skeleton confirmation |
| Mass Spectrometry | Molecular weight confirmation (expected [M+H]+ at m/z 542.69) |
| Infrared Spectroscopy | Characteristic C=O stretching of formyl group (~1700 cm-1) |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) allows for purity determination and separation from related compounds. Reversed-phase HPLC using C8 or C18 columns with water/acetonitrile gradients containing 0.1% trifluoroacetic acid has been employed for similar compounds .
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